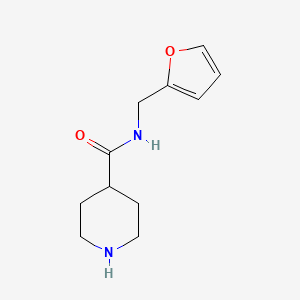

N-(2-furylmethyl)piperidine-4-carboxamide

描述

属性

IUPAC Name |

N-(furan-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVGZBTVTLJLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395414 | |

| Record name | N-(2-furylmethyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429633-39-6 | |

| Record name | N-(2-furylmethyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 2-furylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: Piperidine-4-carboxylic acid and 2-furylmethylamine.

Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

Solvent: Common solvents used include dichloromethane (DCM) or dimethylformamide (DMF).

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to optimize the yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, efficient reaction conditions, and effective purification methods to obtain the final product with the desired purity.

化学反应分析

Types of Reactions

N-(2-furylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furylmethyl group can be oxidized to form corresponding furylmethyl ketones or aldehydes.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products Formed

Oxidation: Furylmethyl ketones or aldehydes.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

科学研究应用

N-(2-furylmethyl)piperidine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

Industry: Utilized in the development of novel materials and chemical processes.

作用机制

The mechanism of action of N-(2-furylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Piperidine-4-carboxamide derivatives are structurally versatile, with modifications often tailored to optimize pharmacological properties. Below, N-(2-furylmethyl)piperidine-4-carboxamide is compared to analogs based on substituent groups, synthetic yields, and biological activities.

Substituent Diversity and Structural Modifications

Key Observations:

- Bulkier Groups: Compounds with benzimidazole () or sulfonyl-benzo[d]thiazole () substituents exhibit higher molecular weights, which may affect membrane permeability.

- Synthetic Feasibility: Yields vary significantly (e.g., 80% for 27g vs. 10% for 27i in ), highlighting challenges in introducing specific substituents.

Table 2: Activity Metrics of Selected Analogs

Key Observations:

- Thiophene vs. Furan: The thiophen-2-ylmethyl analog () shows nanomolar potency (IC50 = 60.8 nM), suggesting that sulfur’s electronegativity may enhance target binding compared to furan.

- Anti-Angiogenic Potential: The pyrimidinyl-pyridinamine derivative () lacks explicit IC50 data but demonstrates functional anti-angiogenic activity, possibly due to kinase inhibition.

- Therapeutic Scope : Sulfonyl and benzo[d]thiazole derivatives () are explored for pain management, indicating the scaffold’s adaptability to diverse targets.

生物活性

N-(2-furylmethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity based on recent studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a furylmethyl group and a carboxamide functional group. This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has shown potential in:

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, similar to other piperidine derivatives which have been identified as inhibitors of DNA gyrase in Mycobacterium species .

- Receptor Modulation : The compound could modulate receptor activities, which is crucial for its anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Mycobacterium abscessus, a challenging target due to its multidrug resistance .

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium abscessus | Inhibitory | |

| Other bacterial strains | Potentially effective |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Initial findings suggest that it may reduce inflammation through the modulation of inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Case Studies

- Study on Mycobacterial Inhibition

-

Inflammation Model Testing

- In vitro studies assessed the compound's effects on inflammatory markers in cell lines exposed to pro-inflammatory stimuli. Results showed a marked decrease in cytokine production, suggesting a promising avenue for further research into its therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

| Compound | Activity | Notes |

|---|---|---|

| Piperidine-4-carboxamide derivatives | Antimicrobial | Effective against M. abscessus |

| Phenothiazine derivatives | Multidrug resistance reversal | Potential in cancer therapy |

| Other piperidine derivatives | Anticancer | Varied activity across cell lines |

Future Directions

Further research is needed to explore the full therapeutic potential of this compound. Focus areas include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

- Structural Modifications : To enhance potency and selectivity against specific biological targets.

常见问题

Q. What are the optimal synthetic routes for preparing N-(2-furylmethyl)piperidine-4-carboxamide, and how can purity be validated?

Methodological Answer:

- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine-4-carboxylic acid derivatives with 2-furylmethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) yields the target amide. Evidence from similar piperidine carboxamides suggests refluxing in dichloromethane or DMF with a base like triethylamine improves yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures are standard methods.

- Validation : Purity is confirmed via HPLC (>98%) and structural validation via -NMR (e.g., furan proton signals at δ 6.2–7.4 ppm) and mass spectrometry (expected molecular ion: [M+H]) .

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (as in for a related compound) reveals bond lengths, angles, and packing. For example, the piperidine ring adopts a chair conformation, and the furan ring shows planar geometry .

- Computational Studies : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict electrostatic potential maps and frontier molecular orbitals (HOMO-LUMO gap), indicating reactivity hotspots at the furan oxygen and amide carbonyl .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish safety margins (IC > 50 µM suggests low toxicity) .

Advanced Research Questions

Q. How do structural modifications at the benzylic position influence T-type Ca2+^{2+}2+ channel inhibitory activity?

Methodological Answer:

- SAR Strategy : Introduce alkyl/aryl groups at the benzylic position (e.g., ethyl, fluorophenyl) and compare inhibitory potency.

- Key Findings :

- Dialkyl Substituents : shows that bulky groups (e.g., 2-phenylethyl) enhance activity by 3–5-fold (IC from 10 µM to 2 µM) via hydrophobic interactions with channel pockets .

- Electron-Withdrawing Groups : Fluorine substitution (e.g., 4-fluorophenyl) improves metabolic stability but may reduce binding affinity due to steric effects .

| Substituent (R) | IC (µM) | Notes |

|---|---|---|

| H | 25.4 | Baseline |

| 2-Phenylethyl | 2.1 | Optimal hydrophobicity |

| 4-Fluorophenyl | 8.7 | Improved stability |

Q. How can molecular docking elucidate binding modes with SARS-CoV-2 main protease (Mpro^\text{pro}pro)?

Methodological Answer:

- Docking Workflow :

- Protein Preparation : Retrieve M PDB (6LU7), remove water, add hydrogens.

- Ligand Preparation : Generate 3D conformers of this compound using Open Babel.

- Simulation : AutoDock Vina with Lamarckian GA parameters (exhaustiveness=32).

- Results : The furan oxygen forms hydrogen bonds with His41 (binding energy: −7.8 kcal/mol), while the piperidine ring occupies the S2 subsite. Compare with known inhibitors like nirmatrelvir for validation .

Q. How should researchers address contradictions in toxicity data across studies?

Methodological Answer:

- Case Study : reports no acute toxicity data, while classifies oral LD as Category 4 (300–2000 mg/kg).

- Resolution Strategies :

- Dose Escalation Studies : Conduct subacute toxicity testing in rodents (OECD 407) over 28 days.

- Metabolite Profiling : LC-MS/MS to identify reactive metabolites (e.g., epoxides from furan oxidation) that may explain discrepancies .

Q. What in vivo models are appropriate for evaluating neuropathic pain modulation?

Methodological Answer:

- Models :

- Chronic Constriction Injury (CCI) : Assess mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) in rats.

- Dosing : Oral administration (10–30 mg/kg) with pharmacokinetic monitoring (plasma t via LC-MS).

- Mechanistic Insight : suggests targeting opioid/chemokine receptor crosstalk. Co-administer naloxone to confirm receptor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。